molecular formula C6H6N4 B3153202 5-(Aminomethyl)pyrimidine-2-carbonitrile CAS No. 754165-23-6

5-(Aminomethyl)pyrimidine-2-carbonitrile

Cat. No.: B3153202
CAS No.: 754165-23-6
M. Wt: 134.14 g/mol
InChI Key: KSWGPGWIHUIGJM-UHFFFAOYSA-N
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Description

5-(Aminomethyl)pyrimidine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C6H6N4 This compound features a pyrimidine ring substituted with an aminomethyl group at the 5-position and a cyano group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)pyrimidine-2-carbonitrile typically involves the reaction of appropriate pyrimidine derivatives with aminomethylating agents. One common method includes the use of 2-chloropyrimidine as a starting material, which undergoes nucleophilic substitution with aminomethylating agents under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as microwave-assisted synthesis or catalytic processes to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)pyrimidine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2-carboxylic acid derivatives, while reduction can produce aminomethylpyrimidine derivatives.

Scientific Research Applications

5-(Aminomethyl)pyrimidine-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)pyrimidine-2-carbonitrile involves its interaction with specific molecular targets. For instance, as an EGFR/COX-2 inhibitor, it binds to the active sites of these enzymes, blocking their activity and thereby inhibiting cell proliferation and inducing apoptosis in cancer cells . The compound’s ability to disrupt the cell cycle and increase caspase-3 levels further contributes to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    5-Aminomethyl-pyridine-2-carbonitrile: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

    4-Amino-2-methyl-pyrimidine-5-carbonitrile: Differing by the presence of a methyl group at the 2-position instead of an aminomethyl group.

Uniqueness

5-(Aminomethyl)pyrimidine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual inhibitory action on EGFR and COX-2 sets it apart from other similar compounds, making it a valuable candidate for anticancer research .

Properties

IUPAC Name

5-(aminomethyl)pyrimidine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-1-5-3-9-6(2-8)10-4-5/h3-4H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWGPGWIHUIGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C#N)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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